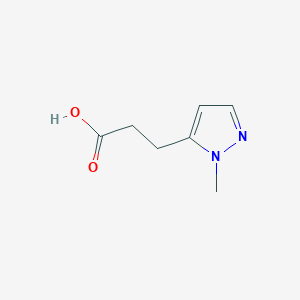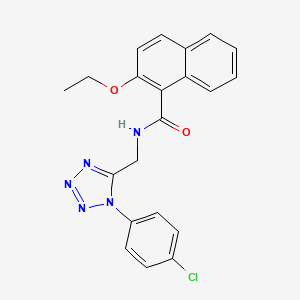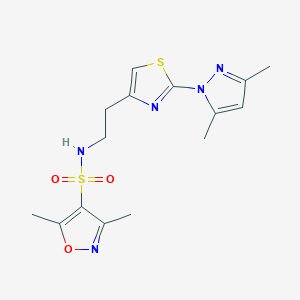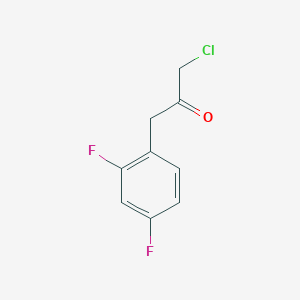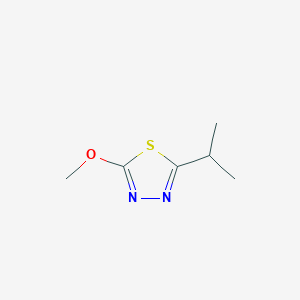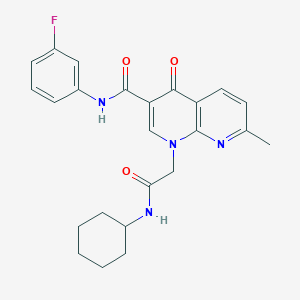
1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a piperazine ring, which is further modified with a bromophenylsulfonyl group
Wirkmechanismus
Mode of Action
1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol interacts with its targets, the α receptors, by binding to their active sites . This interaction results in the blocking of these receptors, thereby inhibiting their normal function .
Biochemical Pathways
Given its interaction with α receptors, it is likely that it impacts the adrenergic signaling pathway, which is involved in various physiological processes such as the regulation of heart rate and blood pressure .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with α receptors. By blocking these receptors, the compound can alter various physiological processes regulated by these receptors, such as heart rate and blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol typically involves multiple steps:
Formation of the Bromophenylsulfonyl Piperazine: This step involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine under basic conditions to form 1-(4-bromophenylsulfonyl)piperazine.
Attachment to Naphthalene: The bromophenylsulfonyl piperazine is then reacted with a naphthalene derivative, such as 2-hydroxymethylnaphthalene, under conditions that facilitate nucleophilic substitution to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The bromophenylsulfonyl group can be reduced to a phenylsulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or catalytic conditions.
Major Products
Oxidation: Formation of naphthalen-2-one derivatives.
Reduction: Formation of phenylsulfonyl derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl piperazine derivatives with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromophenylsulfonyl)piperazine: Shares the bromophenylsulfonyl piperazine moiety but lacks the naphthalene core.
Naphthalen-2-ol: Contains the naphthalene core but lacks the piperazine and bromophenylsulfonyl groups.
Uniqueness
1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)methyl)naphthalen-2-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs .
Eigenschaften
IUPAC Name |
1-[[4-(4-bromophenyl)sulfonylpiperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c22-17-6-8-18(9-7-17)28(26,27)24-13-11-23(12-14-24)15-20-19-4-2-1-3-16(19)5-10-21(20)25/h1-10,25H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBKXUWNCVSMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
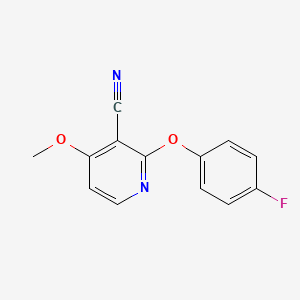
![tert-butylN-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2707928.png)
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2707929.png)
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2707932.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2707934.png)
![3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B2707937.png)
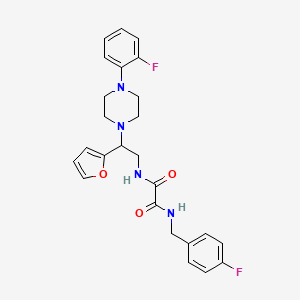
![1-[(3-chlorophenyl)methyl]-2-oxo-N-[(phenylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2707940.png)
